molecular formula C19H14N2O3 B2361849 N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034434-17-6

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2361849
CAS RN: 2034434-17-6
M. Wt: 318.332
InChI Key: AUEBVKOEMCPYJB-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, also known as FP1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. FP1 is a benzofuran derivative that has been synthesized through a multistep process and has shown promising results in various scientific studies.

Scientific Research Applications

Anti-Tubercular Activity

The compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound could be a promising candidate for the development of new anti-tuberculosis drugs, especially considering the urgent need for effective treatments against multi-drug resistant strains of TB.

Anticancer Properties

Benzofuran derivatives, which include the compound , have been studied for their anticancer activities. These compounds have shown promise in combating various cancer cell lines, including human ovarian cancer cells . The ability to synthesize and modify such compounds allows for the exploration of novel therapeutic agents that could be more effective and less toxic than current treatments.

Hepatitis C Treatment

Recent discoveries have indicated that macrocyclic benzofuran compounds exhibit anti-hepatitis C virus activity. Given the structural similarity, “N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide” could be expected to have potential as a therapeutic drug for hepatitis C, pending further research and development .

Lung Carcinoma Treatment

The compound’s derivatives have been the subject of theoretical and molecular mechanistic investigations against lung carcinoma cell line (A549). Chalcones derived from similar structures have shown cytotoxic effects on these cells, indicating the potential for the compound to be used in lung cancer treatment strategies .

Anti-Fibrosis Activity

In the search for anti-fibrosis agents, certain derivatives of the compound have displayed better activity than established drugs on HSC-T6 cells, which are indicative of hepatic stellate cell activation, a key event in liver fibrosis . This suggests that the compound could contribute to the development of new treatments for fibrotic diseases.

Biological Potential of Indole Derivatives

While not directly related to the compound , indole derivatives, which share some structural similarities, have shown a range of biological activities including anti-inflammatory and analgesic effects . This broad biological potential hints at the possibility of “N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide” having similar pharmacological properties.

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(18-10-14-4-1-2-5-16(14)24-18)21-12-13-7-8-15(20-11-13)17-6-3-9-23-17/h1-11H,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEBVKOEMCPYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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